7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromenopyrroledione derivative characterized by a fused tricyclic core. Its structure features a fluorine atom at position 7 of the chromeno ring, a 3-propoxyphenyl group at position 1, and a pyridin-2-yl moiety at position 2.
Properties
IUPAC Name |
7-fluoro-1-(3-propoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-2-12-31-17-7-5-6-15(13-17)22-21-23(29)18-14-16(26)9-10-19(18)32-24(21)25(30)28(22)20-8-3-4-11-27-20/h3-11,13-14,22H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQALKFGUIXXYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.44 g/mol. The presence of a fluorine atom and various aromatic groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays have demonstrated its effectiveness against human liver cancer (HepG-2) and breast cancer (MCF-7) cells.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| HepG-2 | 28.5 | Less effective |
| MCF-7 | 10.3 | More effective |
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which was evidenced by increased markers of cell death in treated cultures compared to controls .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with cell cycle progression and induce oxidative stress within cancer cells, leading to apoptosis. This is supported by assays measuring reactive oxygen species (ROS) levels post-treatment.
Study 1: Antiproliferative Effects
A study conducted by Mohamed A. A. Radwan et al. evaluated the antiproliferative effects of various derivatives of pyrrole compounds on HepG-2 and MCF-7 cell lines using the MTT assay. The results showed that compounds similar to this compound had enhanced activity compared to traditional chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through molecular docking studies and biological assays. The findings suggested that the compound binds effectively to key proteins involved in apoptosis pathways, potentially enhancing its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis at Position 7
The fluorine atom at position 7 distinguishes the target compound from analogs. For example:
- : A 7-methyl-substituted chromenopyrroledione derivative (1-(3-isopropoxyphenyl)-7-methyl-...) lacks the electronegative fluorine, which may reduce polarity and alter hydrogen-bonding capacity compared to the target compound. Methyl groups typically increase lipophilicity but decrease metabolic stability relative to halogens .
- : Another analog retains a methyl group at position 7 but introduces a 4-fluorophenyl group at position 1. This highlights the dual role of fluorine placement: at position 7 (chromeno ring) vs. position 1 (aryl substituent), with implications for electronic effects and target binding .
Substituent Analysis at Position 1
The 3-propoxyphenyl group at position 1 contrasts with:
- : A 3-isopropoxyphenyl group, where the branched isopropyl chain may reduce steric accessibility compared to the linear propoxy chain in the target compound. This could influence interactions with hydrophobic binding pockets .
- : A 4-fluorophenyl group, which eliminates the alkoxy chain entirely. The absence of an oxygen linker may reduce solubility and alter π-π stacking interactions with aromatic residues in biological targets .
Substituent Analysis at Position 2
The pyridin-2-yl group in the target compound differs from:
- : A 5-methyl-1,2-oxazol-3-yl group. Methyl substitution on oxazole could further modulate steric bulk .
- : A 4-methyl-pyridin-2-yl group.
Comparative Data Table
Research Implications and Hypotheses
Electronic Effects : The fluorine at position 7 in the target compound may enhance metabolic stability and dipole interactions compared to methyl or unsubstituted analogs .
Lipophilicity : The 3-propoxyphenyl group likely increases membrane permeability relative to 4-fluorophenyl () but may reduce solubility compared to isopropoxyphenyl () due to chain length .
Steric Considerations : The pyridin-2-yl group (target) offers a planar aromatic system for π-stacking, whereas oxazole () introduces torsional constraints. Methylation at pyridine’s 4-position () could disrupt binding in sterically sensitive targets .
Note: These hypotheses are derived from structural comparisons; experimental validation (e.g., binding assays, solubility studies) is required for conclusive insights.
Q & A
Q. What synthetic strategies are commonly employed for preparing 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs) optimized for chromeno-pyrrole frameworks. Key steps include:
- Condensation reactions between substituted phenols, fluorinated precursors, and pyridine derivatives under acidic or basic conditions .
- Cyclization using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to form the fused chromeno-pyrrole core .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
Researchers use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro at C7, propoxyphenyl at C1) and diastereotopic proton assignments .
- Mass spectrometry (HRMS) : To verify molecular weight (calc. ~465.4 g/mol) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the fused chromeno-pyrrole geometry and substituent orientation .
Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to monitor aggregation .
- Stability : Conduct accelerated degradation studies under varied pH (1–10), temperatures (4°C–40°C), and light exposure. Monitor via HPLC-UV at 254 nm .
Q. How is preliminary biological activity screened for this compound?
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., chloro vs. fluoro substituents) to identify critical functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized when contradictory yield data arise in scaled-up synthesis?
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Higher yields (70–80%) are achieved in DMF at 80°C vs. THF at 60°C due to improved solubility of intermediates .
- Catalyst screening (e.g., InCl₃ vs. ZnCl₂) resolves regioselectivity conflicts in cyclization steps .
- Validate reproducibility using in-line FTIR to monitor reaction progress and intermediate stability .
Q. What strategies resolve discrepancies in reported biological activity across similar chromeno-pyrrole derivatives?
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., Topoisomerase II) .
- Metabolic profiling : Incubate with liver microsomes to identify active metabolites that may contribute to off-target effects .
- Computational docking : Compare binding modes of fluoro vs. non-fluoro analogs to explain potency differences (e.g., halogen bonding with kinase active sites) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use QSAR models to prioritize derivatives with optimal logP (2–4), polar surface area (<140 Ų), and CYP450 inhibition profiles .
- Molecular dynamics simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on substituent hydrophobicity (e.g., propoxyphenyl vs. methoxyphenyl) .
Q. What advanced techniques characterize thermal decomposition pathways for formulation studies?
- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (>200°C suggests suitability for solid dosage forms) .
- Differential scanning calorimetry (DSC) : Detect polymorphic transitions (e.g., amorphous vs. crystalline phases) impacting solubility .
- Mass spectrometry-coupled pyrolysis : Map degradation products (e.g., loss of propoxyphenyl group at 250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
